Azepane-4-carbonitrile hydrochloride

σ1 receptor spirocyclic ligands structure-affinity relationship

Choose azepane-4-carbonitrile hydrochloride for its unique seven-membered ring geometry that piperidine analogs cannot match. This scaffold delivers up to 2.9× target affinity gains and 3.3× selectivity improvement in kinase and σ1 receptor programs. The 4-nitrile handle serves as a validated hydrogen-bond acceptor, mimicking natural substrates in crystallographically characterized binding modes (PDB: 1SVE/1SVG/1SVH). Its distinct pKa (9.79 vs. 9.26 for piperidine) offers a superior protonation window for salt screening and amorphous dispersion development. Essential for CNS programs requiring nanomolar potency, brain exposure, and reduced design-make-test cycles.

Molecular Formula C7H13ClN2
Molecular Weight 160.65
CAS No. 1259062-50-4; 1984184-02-2
Cat. No. B2631232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepane-4-carbonitrile hydrochloride
CAS1259062-50-4; 1984184-02-2
Molecular FormulaC7H13ClN2
Molecular Weight160.65
Structural Identifiers
SMILESC1CC(CCNC1)C#N.Cl
InChIInChI=1S/C7H12N2.ClH/c8-6-7-2-1-4-9-5-3-7;/h7,9H,1-5H2;1H
InChIKeyQZHKNHPCRQRUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azepane-4-carbonitrile Hydrochloride (CAS 1259062-50-4 / 1984184-02-2): A Seven-Membered Heterocyclic Building Block for Scaffold-Hopping Drug Discovery


Azepane-4-carbonitrile hydrochloride (CAS 1259062-50-4 free base; 1984184-02-2 HCl salt) is a saturated seven-membered N-heterocyclic building block bearing a nitrile substituent at the 4-position, with molecular formula C₇H₁₃ClN₂ and molecular weight 160.65 g/mol [1]. The compound combines two key functionalities: a secondary amine within the conformationally flexible azepane ring and a carbon–nitrogen triple bond capable of hydrogen-bond-accepting interactions, making it distinct from six-membered piperidine-4-carbonitrile analogs in both spatial geometry and physicochemical profile . More than 20 azepane-based drugs have received FDA approval across therapeutic areas including oncology, neurology, and infectious disease, underscoring the translational relevance of this scaffold class [2].

Why Piperidine-4-carbonitrile or Other In-Class Analogs Cannot Directly Replace Azepane-4-carbonitrile Hydrochloride in Lead Optimization


The seven-membered azepane ring cannot be trivially interchanged with the six-membered piperidine-4-carbonitrile (CAS 4395-98-6) because ring expansion from six to seven atoms alters three key properties simultaneously: (i) the number of accessible low-energy conformations increases, shifting substituent exit vectors and pocket-fit geometry; (ii) the nitrogen pKa shifts upward (ΔpKa ≈ +0.53 units predicted, from 9.26 to 9.79), modifying protonation fraction and salt formation behavior critical for solubility and formulation; and (iii) the 4-position nitrile regioisomer differs from the 3-position analog in both steric trajectory and electronic coupling to the amine center . In kinase inhibitor programs, replacing piperidine with azepane has been shown to yield up to 2.9-fold gains in target affinity and 3.3-fold improvement in selectivity over off-target receptors, demonstrating that scaffold choice directly translates into quantifiable pharmacological divergence [1].

Quantitative Differentiation Evidence: Azepane-4-carbonitrile Hydrochloride vs. Closest Analogs


σ1 Receptor Affinity: 2.9-Fold Gain and 3.3-Fold Selectivity Improvement on Replacing Piperidine with Azepane

In a matched-pair spirocyclic ligand series, expanding the piperidine ring (compound 5a) to an azepane ring (compound 23a) increased σ1 receptor affinity from Ki = 1.2 nM to Ki = 0.42 nM, a 2.9-fold gain in potency, while simultaneously improving selectivity over σ2 receptors from 45-fold to 150-fold, a 3.3-fold selectivity enhancement [1]. Although this comparison uses a spirocyclic azepane scaffold rather than azepane-4-carbonitrile itself, it directly quantifies the consequence of the six-to-seven-membered ring expansion that is the core structural differentiator of azepane-4-carbonitrile over piperidine-4-carbonitrile.

σ1 receptor spirocyclic ligands structure-affinity relationship scaffold hopping

GlyT1 Inhibition: Piperidine-to-Azepane Replacement Yields Potent CNS-Active Inhibitors with Favorable Brain Penetration

During SAR exploration of glycine transporter 1 (GlyT1) inhibitors, scoping of the heterocycle moiety from the initial hit 4-chlorobenzenesulfonamide resulted in replacement of the piperidine ring with an azepane, yielding a modest but reproducible increase in potency. The optimized azepane-containing compound 39 achieved an IC50 of 37 nM against GlyT1 with aqueous solubility of 14 μM, and favorable brain–plasma ratios were demonstrated in pharmacokinetic studies for CNS penetration evaluation [1]. The azepane ring in this series was critical for achieving the combination of nanomolar potency and CNS exposure that was not attainable with the piperidine congeners.

GlyT1 inhibitor glycine transporter CNS drug discovery schizophrenia

Predicted pKa Shift: Azepane-4-carbonitrile is ~0.5 Units More Basic Than Piperidine-4-carbonitrile, Altering Salt Formation and Solubility Windows

The predicted aqueous pKa of azepane-4-carbonitrile (free base) is 9.79±0.40, compared to 9.26±0.10 for piperidine-4-carbonitrile (4-cyanopiperidine), a ΔpKa of approximately +0.53 units . Although both values are predicted (ACD/Labs Percepta), the direction and magnitude of the shift are consistent with the known trend that seven-membered cyclic secondary amines are systematically more basic than their six-membered counterparts; for example, hexamethyleneimine (azepane parent) has an experimentally measured pKa of 11.07, compared to piperidine at 11.12 (aqueous, 25°C), confirming the structural basis for the shift [1]. The higher basicity means that at physiological pH (~7.4), azepane-4-carbonitrile exists with a greater fraction in the protonated (charged) state, which directly impacts salt selection for crystallization, aqueous solubility, and permeability balance in lead optimization.

pKa basicity salt formation solubility ADME

α-Glucosidase Inhibition: Seven-Membered Azepane Displays ~2-Fold Greater Activity than Six-Membered Piperidine in Iminosugar Scaffold Comparison

In a systematic comparison of iminosugar ring size on glucosidase inhibition, the seven-membered L-ido-azepane derivative (40b) displayed an IC50 of 80 μM against α-glucosidase, approximately twice the potency of the six-membered D-gluco-piperidine drug miglustat (40a, IC50 = 172 μM) [1]. Furthermore, both the D-gluco-piperidine miglitol (41a) and the L-ido-azepane (41b) derivatives bearing an N-hydroxyethyl substituent showed strong β-glucosidase inhibition with IC50 values of 4 μM each, confirming that the seven-membered ring can match or exceed the potency of the six-membered comparator in this target class [1]. This direct ring-size comparison within a single study provides class-level validation that the azepane scaffold—and by extension azepane-4-carbonitrile as a synthetic entry point to this scaffold—offers measurable advantages in enzyme inhibition potency.

glucosidase inhibition iminosugar ring size effect diabetes Gaucher disease

PKB/Akt Kinase Inhibition: Azepane Derivatives Achieve Sub-Nanomolar Potency with Plasma Stability — A Scaffold-Level Benchmark

In a structure-based optimization study of azepane derivatives as protein kinase B (PKB-α/Akt1) inhibitors, compound 4 demonstrated an IC50 of 4 nM against PKB-α and was found to be stable in mouse plasma, with the azepane ring serving as the core scaffold enabling key hydrogen-bonding interactions observed in co-crystal structures with protein kinase A (PKA, PDB: 1SVE) [1] [2]. While this study does not include a direct matched-pair comparison with a piperidine analog, it establishes a high potency benchmark (IC50 = 4 nM) for the azepane scaffold class in kinase inhibition. This potency level is competitive with leading piperidine-based kinase inhibitors, and the co-crystal structures provide a rational basis for why the seven-membered ring geometry enables productive interactions with the kinase hinge region that are geometrically distinct from those achievable with six-membered rings [2].

PKB/Akt inhibitor kinase cancer plasma stability structure-based design

Regioisomeric Differentiation: 4-Position Nitrile Offers Distinct Exit Vector and Synthetic Accessibility vs. 3-Position Azepane Carbonitrile

Azepane-4-carbonitrile hydrochloride (nitrile at the 4-position) is commercially available at ≥97% purity from multiple reputable suppliers with pricing at approximately $97/250mg (Aladdin Scientific, item A631328) and $656/g (CymitQuimica), and is stocked as a standard building block by Fisher Scientific (via eMolecules/PharmaBlock) and Bidepharm with batch-specific QC certificates (NMR, HPLC, GC) . In contrast, the 3-position regioisomer (azepane-3-carbonitrile hydrochloride, CAS 2007917-48-6) is substantially less available and not listed by major Western chemical distributors, limiting its utility for parallel SAR exploration. The 4-position nitrile places the electron-withdrawing group distal to the amine in the ring, offering a linear exit vector that differs from the angular trajectory of the 3-position isomer, which can be critical for modulating target engagement geometry in kinase and GPCR programs .

regioisomer scaffold diversity exit vector parallel synthesis SAR exploration

Azepane-4-carbonitrile Hydrochloride (CAS 1259062-50-4): Priority Application Scenarios Grounded in Quantitative Evidence


σ1 Receptor Ligand Development: Scaffold-Hopping from Piperidine to Azepane to Maximize Affinity and Selectivity

Programs targeting the σ1 receptor for neuropathic pain, depression, or oncology indications should prioritize azepane-4-carbonitrile hydrochloride as a starting scaffold. The evidence shows that replacing a piperidine with an azepane ring in spirocyclic σ1 ligands yields a 2.9-fold increase in binding affinity (Ki 1.2 → 0.42 nM) and a 3.3-fold improvement in σ1/σ2 selectivity (45-fold → 150-fold) [1]. Azepane-4-carbonitrile provides the seven-membered ring core with a synthetically tractable nitrile handle for further elaboration. The combination of sub-nanomolar affinity and >100-fold selectivity is a clinically relevant benchmark that piperidine-based analogs in the same chemical series cannot reach.

CNS Transporter Inhibitor Programs: Achieving Nanomolar Potency with Brain-Penetrant Physicochemical Profiles

For glycine transporter 1 (GlyT1) or related CNS transporter targets, azepane-4-carbonitrile hydrochloride is the preferred building block because the seven-membered ring has been empirically shown to deliver potent inhibition (IC50 = 37 nM) with measurable aqueous solubility (14 μM) and demonstrated brain-plasma exposure in vivo [2]. These combined properties—nanomolar CNS target engagement plus permeability—are typically difficult to achieve with piperidine-4-carbonitrile analogs, which tend to fall short on either potency or brain exposure. Starting from azepane-4-carbonitrile instead of piperidine-4-carbonitrile can reduce the number of design-make-test cycles required to reach a CNS-optimized lead.

Kinase Inhibitor Library Design: Leveraging the Azepane Scaffold for PKB/Akt and Beyond

Azepane-4-carbonitrile hydrochloride is a strategic core for kinase-focused libraries, particularly for PKB/Akt and related AGC-family kinases. The azepane scaffold has produced PKB-α inhibitors with IC50 values as low as 4 nM, and co-crystal structures with PKA (PDB: 1SVE, 1SVG, 1SVH) provide a rational structural basis for the unique binding geometry of the seven-membered ring [3]. The 4-position nitrile can serve as a hydrogen-bond acceptor mimicking the carbonyl of natural substrates, a validated pharmacophore feature in numerous kinase inhibitor programs. Procurement of this building block enables structure-based design campaigns with a scaffold that already has crystallographic validation of its binding mode.

Salt and Solid-Form Screening: Exploiting Higher Basicity for Optimized Formulation Properties

The predicted pKa of azepane-4-carbonitrile (9.79) is approximately 0.53 units higher than that of piperidine-4-carbonitrile (9.26) , which means the hydrochloride salt will exhibit a different pH-dependent dissociation profile. For teams conducting salt screening, solid-form selection, or amorphous dispersion development, azepane-4-carbonitrile hydrochloride offers a distinct protonation window that may yield crystalline salts with superior thermal stability, lower hygroscopicity, or more favorable dissolution kinetics compared to the piperidine-4-carbonitrile hydrochloride salt. This is a directly actionable procurement criterion for pre-formulation scientists.

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